Oxabolone is categorized under anabolic steroids, specifically as a derivative of 19-nortestosterone. It functions as a prodrug, converting into oxabolone upon administration. The compound is synthesized through various chemical processes involving specific precursors and reagents, making it an important subject of study in both pharmaceutical and athletic contexts.
The synthesis of oxabolone typically involves several key steps:
The synthesis employs mild reaction conditions, which are advantageous for industrial production. For instance, the use of dry hydrogen catalytic resin as a catalyst during acidolysis helps minimize by-products and enhances yield .
Oxabolone has a complex molecular structure characterized by the following:
The molecular structure can be represented using various chemical notation systems such as SMILES or InChI. For example, the SMILES notation for oxabolone cipionate includes detailed information about its stereochemistry and functional groups.
Oxabolone undergoes several significant chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for understanding the metabolism of oxabolone and its derivatives in biological systems.
The mechanism of action of oxabolone involves binding to androgen receptors within target tissues, leading to enhanced protein synthesis and muscle growth. Upon administration, oxabolone is converted into its active form, which then interacts with androgen receptors to exert anabolic effects.
Oxabolone is primarily utilized in sports medicine and bodybuilding due to its anabolic properties. It has been studied extensively for its potential benefits in muscle mass increase, strength enhancement, and recovery improvement post-exercise.
Research continues into the detection of oxabolone and its metabolites in biological samples for doping control purposes. Analytical techniques such as liquid chromatography coupled with mass spectrometry are employed to monitor use among athletes effectively . Additionally, studies on the pharmacokinetics of oxabolone contribute to understanding its long-term effects on human physiology.
The synthesis of oxabolone (4-hydroxy-19-nortestosterone) is rooted in the mid-20th century exploration of 19-nortestosterone derivatives, a class of steroids characterized by the absence of the C19 methyl group. This structural modification fundamentally altered the androgenic-to-anabolic ratio compared to testosterone. Early synthetic routes focused on microbial degradation of natural sterols or chemical degradation of cholic acid to obtain the 19-nor nucleus. A pivotal advancement came with the Birch reduction of estradiol methyl ether, providing a scalable route to the 19-norandrostane skeleton. This method involved dissolving metal reduction (lithium/ammonia) of the aromatic A-ring, yielding the crucial 1,3,5(10),9-estratetraene intermediate, which was subsequently hydrogenated and functionalized [1] [3].
Oxabolone specifically emerged from efforts to modulate the biological profile of nandrolone (19-nortestosterone) by introducing additional polar groups. The strategic placement of a 4β-hydroxyl group aimed to reduce hepatic toxicity associated with 17α-alkylated oral steroids while enhancing anabolic selectivity. This modification positioned oxabolone within a distinct subclass of 4-hydroxy steroids, sharing structural motifs with compounds like 4-hydroxytestosterone (oxymesterone) and 4-chloro-19-nortestosterone (norclostebol), but distinguished by its unique combination of 19-nor configuration and unsubstituted 17β-hydroxyl group [1] [10].
The introduction of the 4-hydroxy group represents a key synthetic challenge in oxabolone production. Modern routes predominantly employ a catalytic epoxidation/hydrogenation sequence starting from a 4-ene-3-keto-19-norsteroid intermediate (e.g., 19-nortestosterone or its 17-protected derivative).
Step 1: Epoxidation: The electron-deficient Δ⁴ double bond undergoes selective epoxidation using peroxycarboxylic acids (e.g., meta-chloroperbenzoic acid, mCPBA) as electrophilic oxidants. This reaction proceeds via a concerted mechanism, delivering the 4β,5β-epoxide (oxirane) with high stereoselectivity. Solvent choice (typically dichloromethane or chloroform) and temperature control (0-5°C) are critical to minimize side-product formation [9].
Step 2: Hydrogenation/Cleavage: The 4β,5β-epoxide is then subjected to catalytic hydrogenation. While traditional methods used noble metal catalysts like Pd/C, recent research explores optimized systems. For instance, studies on analogous heterocyclic systems (oxazolidinones) demonstrate that Pd/C modified with polyethylene glycol-substituted guanidines (e.g., Pd/C-TMGPEG150Me) facilitates efficient hydrogenation under milder conditions (lower H₂ pressure, near-ambient temperature) [2]. This catalytic system promotes the regioselective reductive cleavage of the C5-O bond over the C4-O bond, leading directly to the thermodynamically favored 4β-hydroxy-5β-hydro configuration characteristic of oxabolone. Alternative catalysts like Ru/C or Rh/C have shown lower efficiency for this specific transformation [2].
Table 1: Catalytic Systems for Epoxide Hydrogenation in 4-Hydroxysteroid Synthesis
Catalyst System | Reaction Conditions | Key Outcome for 4,5-Epoxy-19-Nor-3-ketosteroid | Limitations/Challenges |
---|---|---|---|
Pd/C (Standard) | H₂ (50-100 psi), 50-80°C, EtOAc | Moderate yield of 4β-hydroxy-5β-H product | Requires higher pressure/temperature; potential for over-reduction |
Pd/C-TMGPEG150Me | H₂ (1-5 atm), 25-40°C, Water co-solvent | High-yield, regioselective C5-O cleavage; mild conditions | Requires specialized ligand synthesis; cost |
Ru/C | H₂ (50-100 psi), 60°C | Lower conversion compared to Pd/C | Significant byproduct formation |
Rh/C | H₂ (50-100 psi), 60°C | Slow reaction kinetics | Low practical utility |
Oxabolone itself possesses low oral bioavailability and rapid clearance, necessitating parenteral administration via ester prodrugs. Oxabolone cipionate (oxabolone cypionate, 4-hydroxy-19-nortestosterone 17β-cyclopentylpropionate) is the predominant marketed ester, designed for sustained release via intramuscular injection. Its synthesis involves the esterification of oxabolone's 17β-hydroxyl group with cyclopentylpropionyl chloride (or anhydride) [6] [10].
Optimized Esterification Protocol:
Table 2: Key Quality Attributes and Impurities in Oxabolone Cipionate Synthesis
Quality Attribute | Target Specification | Major Impurity Source | Control Strategy |
---|---|---|---|
Chemical Purity (HPLC) | ≥ 99.0% | Unreacted Oxabolone; Cyclopentylpropionic Acid; 3-Enol Ester Isomer | Strict stoichiometry; Reaction time/temp; Recrystallization optimization |
Isomer Content (3-Enol Ester) | ≤ 0.5% | Enolization of 3-keto group during reaction/work-up | Low temperature; Avoid strong bases; Acidic work-up; Careful recrystallization |
Residual Solvents | ICH Q3C Limits | Dichloromethane, Ethanol, Hexanes | Rigorous drying under vacuum; Final drying stage specification |
Water Content (K.F.) | ≤ 0.5% w/w | Hygroscopicity | Drying; Packaging under N₂ |
Steroid Identity (IR, MS, NMR) | Conforms to Reference | - | In-process and release testing |
Scaling oxabolone cipionate production presents distinct challenges centered on byproduct formation and process efficiency.
Dimerization/Oxidation: The 4-hydroxy group can undergo mild oxidation under certain conditions, forming the corresponding 4-keto derivative (19-nortestosterone). Trace metals or peroxides can catalyze this. Dimerization via ester interchange is also possible. Strict oxygen exclusion (inert atmosphere), use of high-purity solvents (low peroxide), and inclusion of antioxidants (e.g., BHT) during processing mitigate these risks.
Yield Refinement: Achieving high overall yield from the 19-nor precursor to pure oxabolone cipionate requires optimization at every stage:
The successful industrial production of oxabolone cipionate hinges on a tightly controlled, multi-step process where minimizing side reactions at each stage – particularly the enol ester formation during esterification – and maximizing recovery during purification are paramount for achieving acceptable overall yield and meeting stringent pharmaceutical quality requirements.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7